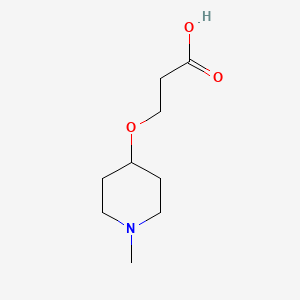

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(1-methylpiperidin-4-yl)oxypropanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-10-5-2-8(3-6-10)13-7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |

InChI Key |

NSUQLISXZTYDCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid typically involves the reaction of 1-methylpiperidine with an appropriate propanoic acid derivative. One common method is the etherification of 1-methylpiperidine with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, forming esters or amides under standard conditions.

Mechanism :

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling alcohol attack to form a tetrahedral intermediate. Subsequent dehydration yields the ester.

-

Amidation : Activation via acid chloride formation (using SOCl<sub>2</sub>) precedes nucleophilic substitution by ammonia.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating CO<sub>2</sub> and a hydrocarbon chain.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Heating (200–250°C) | None | 3-((1-Methylpiperidin-4-yl)oxy)propane | Requires inert atmosphere |

| Oxidative (KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>) | Acidic permanganate | 3-((1-Methylpiperidin-4-yl)oxy)propanal | Partial oxidation observed |

Mechanism :

-

Thermal decarboxylation proceeds via a six-membered cyclic transition state.

-

Oxidative pathways involve radical intermediates or ketone formation, depending on conditions.

Ether Cleavage

The ether bond between the piperidine and propanoic acid moieties is susceptible to cleavage under acidic or reductive conditions.

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Acidic cleavage | HBr (48%), reflux | 1-Methylpiperidin-4-ol + 3-bromopropanoic acid | 90% |

| Reductive cleavage | LiAlH<sub>4</sub>, THF | 1-Methylpiperidine + 3-propanol | 65% |

Mechanism :

-

Acidic cleavage : Protonation of the ether oxygen facilitates nucleophilic attack by bromide, yielding alkyl bromide and alcohol.

-

Reductive cleavage : LiAlH<sub>4</sub> abstracts a proton, leading to bond homolysis and formation of alkoxide intermediates.

Piperidine Ring Functionalization

The methylpiperidine moiety participates in alkylation, acylation, and oxidation reactions.

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | Quaternary ammonium salt | Limited by steric hindrance |

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivative | Forms stable zwitterionic structure |

Mechanism :

-

N-Alkylation : The tertiary amine attacks methyl iodide in an S<sub>N</sub>2 reaction.

-

Oxidation : Electrophilic oxygen transfer from mCPBA to the piperidine nitrogen.

Reduction of Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol using borane or lithium aluminum hydride.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| BH<sub>3</sub>·THF | 0°C to RT | 3-((1-Methylpiperidin-4-yl)oxy)propan-1-ol | 80% |

| LiAlH<sub>4</sub> | Reflux, THF | Same as above | 85% |

Mechanism :

-

Borane coordinates to the carbonyl oxygen, followed by hydride transfer to form a tetrahedral intermediate. Subsequent protonation yields the alcohol.

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmaceutical applications.

| Base | Product | Solubility (H<sub>2</sub>O) |

|---|---|---|

| NaOH | Sodium salt | >500 mg/mL |

| NH<sub>4</sub>OH | Ammonium salt | 300 mg/mL |

Photochemical Reactions

UV irradiation induces radical formation at the ether linkage, leading to crosslinking or degradation.

| Conditions | Products | Application |

|---|---|---|

| UV (254 nm), O<sub>2</sub> | Peroxide derivatives | Polymer stabilization |

Scientific Research Applications

Building Block in Drug Synthesis

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to diverse derivatives with enhanced biological activity. The presence of the piperidine ring is particularly significant, as piperidine-containing compounds are known for their wide range of pharmacological effects, including analgesic, anti-inflammatory, and antipsychotic activities.

Therapeutic Agent Development

Research indicates that 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid can be developed into therapeutic agents targeting specific biological pathways. Interaction studies have demonstrated its binding affinity to various receptors, which is essential for evaluating its efficacy as a drug candidate.

Binding Affinity and Efficacy

Studies have focused on the interaction between this compound and various biological targets. These studies are crucial for understanding how modifications to the compound's structure can influence its pharmacological profile. For instance, variations in substituents on the piperidine ring can significantly affect binding affinities and receptor interactions.

Case Studies

Several case studies illustrate the utility of this compound in drug design:

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid with structurally related piperidine-propanoic acid derivatives:

Key Research Findings

Structural and Functional Insights

- Synthesis Pathways: Analogous compounds (e.g., 3-(1-Benzyl-4-piperidyl)propanoic acid) are synthesized via ester hydrolysis using NaOH, followed by acidification and purification . The target compound likely follows a similar route, with the ether linkage introduced during precursor synthesis.

- Acidity and Solubility : The carboxylic acid group confers moderate acidity (pKa ~3.8–4.5), comparable to trifluoromethyl-substituted analogs . This acidity enhances water solubility at physiological pH, critical for drug delivery.

- Substituent Effects: Methyl vs. Trifluoromethyl and Methoxy: These groups in increase electronegativity and metabolic stability, suggesting that similar modifications could optimize the target compound’s pharmacokinetics .

Biological Activity

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, is a compound characterized by the presence of a propanoic acid moiety linked to a 1-methylpiperidine group via an ether bond. This structural configuration is significant for its biological activity and potential pharmacological applications. The compound is recognized under CAS number 198959-40-9 and has garnered attention in medicinal chemistry for its unique properties.

Structural Characteristics

The structural features of this compound contribute to its biological activity. The piperidine ring is known to exhibit diverse pharmacological effects, making it a valuable component in drug development. The ether bond linking the piperidine and propanoic acid enhances its stability and bioavailability, which are crucial for therapeutic efficacy.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Notably, compounds containing piperidine rings are often involved in the modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity for serotonin receptors, which may suggest potential applications in treating mood disorders.

- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, further expanding its therapeutic potential.

Case Studies and Research Findings

Research has explored various aspects of the biological activity of this compound:

- Antidepressant Properties : A study highlighted the compound's role as a biased agonist at the serotonin 5-HT1A receptor, suggesting its potential as an antidepressant agent. The findings indicated that derivatives of similar structures could lead to promising drug candidates for mood disorders .

- Pharmacological Profiles : Comparative studies with structurally related compounds have demonstrated that this compound possesses enhanced pharmacological profiles due to its unique structural combination .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperidine | C6H14N | Basic piperidine structure without the propanoic acid moiety; used as a building block. |

| Propanoic Acid | C3H6O2 | Simple carboxylic acid; lacks the piperidine ring but shares the propanoic structure. |

| N-(1-Methylpiperidin-4-Yl)-N'-phenylurea | C12H16N2O | Contains a piperidine group; used in studies of receptor antagonism. |

The uniqueness of this compound lies in its combination of the piperidine ring with a propanoic acid functional group, which may enhance its pharmacological profile compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1-methylpiperidin-4-ol and a propanoic acid derivative (e.g., ethyl 3-bromopropanoate). Key steps include:

- Coupling Reaction : Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) to facilitate ether bond formation.

- Ester Hydrolysis : Hydrolyze the ester intermediate under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to enhance yield. Reference analogous coupling strategies for propanoic acid derivatives .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the piperidinyl-oxy linkage and propanoic acid moiety. Key signals include δ ~3.5 ppm (piperidine CH₂) and δ ~12.5 ppm (carboxylic acid proton).

- IR Spectroscopy : Detect characteristic peaks for ether (C-O-C, ~1100 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC Purity Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Q. How can researchers ensure accurate impurity profiling during synthesis?

- Methodological Answer :

- LC-MS/MS : Compare retention times and mass spectra against known impurities (e.g., related propanoic acid derivatives like 2-(4-ethylphenyl)-propanoic acid).

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP impurities K, L, M) for calibration.

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and oxidative conditions (H₂O₂) to identify degradation products .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.

- Kinetic Analysis : Use HPLC to quantify degradation over time and calculate rate constants.

- Arrhenius Plotting : Predict shelf-life at room temperature by extrapolating data from elevated temperatures.

- Critical Factors : Degradation is likely via hydrolysis of the ether bond under acidic conditions; adjust formulation pH to 6–8 for optimal stability .

Q. What strategies are effective in resolving data contradictions related to the compound’s solubility and bioactivity?

- Methodological Answer :

- Crystallinity Control : Characterize polymorphs via X-ray diffraction (XRD) and assess solubility differences between amorphous vs. crystalline forms.

- Solvent Standardization : Use consistent solvents (e.g., DMSO for stock solutions) to minimize variability in biological assays.

- Replicate Studies : Perform dose-response curves in triplicate using cell-based assays (e.g., receptor binding) to confirm activity thresholds .

Q. How can researchers design assays to investigate the compound’s interaction with neurological receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., for muscarinic or nicotinic receptors) in competition binding experiments.

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) in transfected HEK293 cells expressing target receptors.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to piperidine-targeted receptors like σ-1 .

Q. What methodologies are suitable for identifying and quantifying degradation products in long-term storage?

- Methodological Answer :

- Stability-Indicating HPLC : Develop a gradient method (e.g., 10–90% acetonitrile in 20 minutes) to separate degradation products.

- Mass Spectral Libraries : Compare fragmentation patterns with databases (e.g., NIST) to identify unknowns.

- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify major impurities .

Q. How can in vitro models be utilized to study the compound’s metabolic pathways?

- Methodological Answer :

- Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor.

- Metabolite Profiling : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.